Oxybutynin

Catalog No.
S538413
CAS No.
5633-20-5
M.F
C22H31NO3
M. Wt
357.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxybutynin

CAS Number

5633-20-5

Product Name

Oxybutynin

IUPAC Name

4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate

Molecular Formula

C22H31NO3

Molecular Weight

357.5 g/mol

InChI

InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3

InChI Key

XIQVNETUBQGFHX-UHFFFAOYSA-N

SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Solubility

1.00e-02 g/L

Synonyms

4-(diethylamino)-2-butynyl-alpha-cyclohexyl-alpha-hydroxybenzeneacetate, 4-(diethylamino)-2-butynyl-alpha-phenylcyclohexaneglycolate, Apo-Oxybutynin, Contimin, Cystonorm, Cystrin, Ditropan, Dresplan, Dridase, Driptane, gelnique, Gen-Oxybutynin, Novo-Oxybutynin, Nu-Oxybutyn, Oxyb AbZ, Oxybugamma, Oxybutin Holsten, Oxybuton, oxybutynin, Oxybutynin AL, Oxybutynin AZU, oxybutynin chloride, Oxybutynin Heumann, Oxybutynin Hexal, oxybutynin hydrochloride, Oxybutynin Stada, oxybutynin von ct, Oxybutynin-Puren, Oxybutynin-ratiopharm, Oxymedin, Oxytrol, PMS-Oxybutynin, Pollakisu, Renamel, Ryol, Spasmex Oxybutynin, Spasyt, Tavor, Zatur

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Understanding bladder function and dysfunction:

  • Mechanism of action: Studies have investigated oxybutynin's interaction with specific muscarinic receptor subtypes in bladder tissues to understand its precise role in bladder control and dysfunction. These studies have provided insights into the therapeutic potential of targeting specific muscarinic receptors for improved OAB management. [Source: ]
  • Animal models: Researchers use animal models like rats and mice with induced bladder dysfunction to study the effects of oxybutynin and develop novel therapeutic strategies for OAB. These models allow for controlled experiments and investigation of mechanisms underlying bladder dysfunction. [Source: ]

Investigating alternative applications:

  • Neurological disorders: Studies explore oxybutynin's potential in treating neurological disorders with bladder dysfunction symptoms, such as Parkinson's disease and multiple sclerosis. Early research suggests it may improve urinary control in these patients, but further investigation is needed. [Source: ]
  • Cognitive function: Some research suggests oxybutynin might improve cognitive function in older adults, but the results are mixed and require further investigation. The potential mechanism involves its interaction with muscarinic receptors in the brain, but more research is needed to understand its impact on cognitive performance. [Source: ]
  • Cancer therapy: Recent research explores oxybutynin's potential to enhance the efficacy of certain cancer therapies by targeting muscarinic receptors on tumor cells. This area is still in its early stages, but it holds promise for developing novel cancer treatment strategies. [Source: ]

Exploring safety and tolerability:

  • Long-term effects: Studies investigate the long-term safety and tolerability of oxybutynin, particularly regarding its potential cognitive side effects in older adults. This research is crucial for ensuring the safe and appropriate use of oxybutynin in various patient populations. [Source: ]
  • Drug interactions: Research explores potential interactions between oxybutynin and other medications to ensure safe and effective treatment for patients taking multiple medications. This research helps identify potential risks and optimize treatment regimens. [Source: ]

Oxybutynin is an anticholinergic medication primarily used to treat overactive bladder symptoms, including urinary urgency, frequency, and incontinence. It functions by blocking muscarinic acetylcholine receptors in the bladder, leading to relaxation of smooth muscle and increased bladder capacity. Oxybutynin is available in various formulations, including immediate-release tablets, extended-release tablets, and transdermal patches, making it versatile for patient needs .

Oxybutynin acts by competitively inhibiting the muscarinic receptors in the bladder wall []. Muscarinic receptors are activated by acetylcholine, a neurotransmitter that causes muscle contraction. By blocking these receptors, oxybutynin relaxes the detrusor muscle of the bladder, increasing bladder capacity and reducing urinary urgency and frequency [].

Physical and Chemical Properties

  • Melting point: 116-119 °C []
  • Boiling point: Not applicable (decomposes before boiling) []
  • Solubility: Slightly soluble in water, freely soluble in organic solvents []
  • pKa: 10.0 []

Oxybutynin is generally well-tolerated, but common side effects include dry mouth, constipation, blurred vision, and dizziness []. More serious side effects, such as confusion, hallucinations, and cognitive impairment, can occur, particularly in older adults []. Oxybutynin can also interact with other medications, so it is crucial to disclose all medications to your doctor before starting treatment [].

Oxybutynin is a tertiary amine with a chemical structure that allows it to act as a muscarinic acetylcholine receptor antagonist. Its primary mechanism involves competitive inhibition of the M1, M2, and M3 muscarinic receptors, which are crucial for bladder contraction. This blockade reduces the effects of acetylcholine, thereby alleviating symptoms associated with overactive bladder . The metabolic pathways involve the cytochrome P450 enzyme system, particularly CYP3A4, leading to the formation of active and inactive metabolites such as N-desethyloxybutynin and phenylcyclohexylglycolic acid .

Oxybutynin exhibits both antimuscarinic and direct antispasmodic properties. Its primary action is through antagonism of muscarinic receptors in the bladder, which decreases involuntary contractions and increases bladder capacity. Additionally, oxybutynin has been shown to possess local anesthetic effects and may have some analgesic properties . The drug's effectiveness in managing overactive bladder has made it a first-line therapy due to its favorable profile compared to other anticholinergics .

The synthesis of oxybutynin typically involves several steps starting from 4-phenyl-1-piperidinecarboxylic acid derivatives. The process includes:

  • Formation of the piperidine ring through cyclization reactions.
  • Introduction of the butynyl group via nucleophilic substitution.
  • Resolution of enantiomers, as oxybutynin exists as a racemic mixture with the (R)-enantiomer being more pharmacologically active.
  • Purification to obtain the desired compound in its chloride form for pharmaceutical use .

Oxybutynin is primarily indicated for:

  • Overactive bladder syndrome: Reducing urinary urgency and frequency.
  • Neurogenic bladder: Managing bladder dysfunction resulting from neurological conditions.
  • Hyperhidrosis: Off-label use for excessive sweating.
  • Bedwetting: Although this use has declined due to limited efficacy .

Oxybutynin can interact with various medications due to its metabolism via CYP3A4. Notable interactions include:

  • Increased plasma concentrations when co-administered with potent CYP3A4 inhibitors like ketoconazole or erythromycin.
  • Decreased effectiveness of prokinetic drugs, such as metoclopramide, due to its effects on gut motility .
  • Potential additive effects when used with other anticholinergic drugs, increasing the risk of side effects like dry mouth and constipation .

Oxybutynin shares similarities with several other anticholinergic medications used for treating overactive bladder. Below is a comparison highlighting its uniqueness:

CompoundMechanism of ActionUnique Features
OxybutyninMuscarinic receptor antagonistEffective for overactive bladder; local anesthetic properties; racemic mixture with active (R) enantiomer .
TolterodineSelective M3 receptor antagonistMore selective for bladder; lower side effect profile compared to oxybutynin .
DarifenacinSelective M3 receptor antagonistHighly selective; fewer central nervous system side effects .
SolifenacinSelective M3 receptor antagonistLonger half-life; improved tolerability in some patients .

Oxybutynin's broad applicability and unique pharmacological profile make it a preferred choice in many clinical settings despite its wider range of side effects compared to more selective agents like tolterodine or darifenacin .

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

357.23039385 g/mol

Monoisotopic Mass

357.23039385 g/mol

Heavy Atom Count

26

LogP

4.3
4.3

Appearance

Solid powder

Melting Point

122-124
CRYSTALS; MP: 129-130 °C /CHLORIDE/
129 - 130 °C

UNII

K9P6MC7092

Related CAS

1508-65-2 (hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Drug Indication

Oxybutynin is indicated for the symptomatic treatment of overactive bladder, which causes urge urinary incontinence and frequency, and urgency. Oxybutynin may also be used for children aged 6 and above for the symptomatic management of detrusor muscle overactivity which has been found to be related to a neurological condition. Spina bifida is an example of a neurological condition in which oxybutynin may be used to control urinary symptoms. On occasion, oxybutynin may be used off-label to relieve bladder spasms associated with ureteral stents or urinary catheters.
Symptomatic treatment of urge incontinence and/or increased urinary frequency and urgency as may occur in adult patients with unstable bladder.

Livertox Summary

Oxybutynin is a synthetic anticholinergic agent that is used for treatment of urinary incontinence and overactive bladder syndrome. Oxybutynin has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

Drug Classes

Anticholinergic Agents

Therapeutic Uses

Parasympatholytics; Cholinegeric Antagonists
OXYBUTYNIN IS AN ANTISPASMODIC USED IN TREATMENT OF UNINHIBITED OR REFLEX-TYPE NEUROGENIC BLADDER. ON BASIS OF ANIMAL PHARMACOLOGIC STUDIES, IT IS THOUGHT TO HAVE BOTH ANTICHOLINERGIC AND MUSCULOTROPIC PROPERTIES. /CHLORIDE/
...OXYBUTYNIN IMPROVED SYMPTOMS OF NEUROGENIC BLADDER SUCH AS URINARY URGENCY, URGE INCONTINENCE, NOCTURIA, & PAIN. ...IN CHILDREN WITH ENURESIS, THERE WAS REDN IN INCIDENCE OF BEDWETTING, URINARY FREQUENCY, & DAYTIME ACCIDENTS. ... ITS EFFECTIVENESS IS COMPARABLE TO THAT OF OTHER ANTISPASMODIC AGENTS... /CHLORIDE/

Pharmacology

Oxybutynin exerts antispasmodic actions on the bladder, relieving the uncomfortable symptoms of overactive bladder, including urinary urgency and frequency. These actions occur through the inhibition of muscarinic receptors. **A note on angioedema and anticholinergic effects** Symptoms of angioedema may occur with oxybutynin therapy. If angioedema is suspected, discontinue oxybutynin immediately and provide appropriate medical treatment.[L8648] In addition, anticholinergic effects may occur with the administration of this drug. Some symptoms may include hallucinations, confusion, agitation, and drowsiness. It is advisable to avoid operating heavy machinery before the response to oxybutynin has been monitored. Dose adjustments may be required.[L8648]
Oxybutynin is a tertiary amine possessing antimuscarinic and antispasmodic properties. Oxybutynin blocks muscarinic receptors in smooth muscle, hence inhibiting acetylcholine binding and subsequent reduction of involuntary muscle contractions. Oxybutynin is used to reduce bladder contractions by relaxing bladder smooth muscle.

MeSH Pharmacological Classification

Urological Agents

ATC Code

G04BD04
G - Genito urinary system and sex hormones
G04 - Urologicals
G04B - Urologicals
G04BD - Drugs for urinary frequency and incontinence
G04BD04 - Oxybutynin

Mechanism of Action

Oxybutynin acts to relax the bladder by inhibiting the muscarinic action of acetylcholine on smooth muscle, and not skeletal muscle. The active of oxybutynin is metabolite is N-desethyloxybutynin. It competitively inhibits the postganglionic type 1, 2 and 3 muscarinic receptors. The above actions lead to increased urine capacity in the bladder, decreasing urinary urgency and frequency. In addition, oxybutynin delays the initial desire to void.
RESULTS OF CYSTOMETRIC STUDIES SHOWED THAT THE DRUG INCR BLADDER CAPACITY @ ONSET OF FIRST CONTRACTION & FIRST DESIRE TO VOID, AS WELL AS @ END OF CYSTOMETRY. /CHLORIDE/

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Irritant

Irritant

Other CAS

5633-20-5

Absorption Distribution and Excretion

Oxybutynin should be swallowed whole with the help of liquids. A pharmacokinetic study revealed that oxybutynin was rapidly absorbed, and peak concentrations were reached within about 1 hour of administration, measured at 8.2 ngml-1 and AUC was 16 ngml-1. The biovailability of oxybutynin is about 6%, and the plasma concentration of the active metabolite, desethyloxybutynin is 5 to 12 times greater than that of oxybutynin. Bioavailability is increased in the elderly. Food has been shown to increase the exposure to controlled-release oxybutynin.
Oxybutynin is heavily cleared by the liver. Under 0.1% of an administered dose is found as unchanged drug in the urine. Less than 0.1% of a single dose of oxybutynin is excreted as desethyloxybutynin.
Oxybutynin has a wide volume of distribution of 193 L. In rats, oxybutynin penetrates the central nervous system.

Metabolism Metabolites

Oxybutynin is heavily metabolized by the CYP3A4 enzyme system in both the liver and the wall of the intestine. It undergoes first-pass metabolism, and its resulting primary active metabolite, N-desethyloxybutynin circulates. It is active at the muscarinic receptors in both the bladder and the salivary gland. Hepatic biotransformation also produces its major inactive metabolite, phenylcyclohexylglycolic acid.

Wikipedia

Oxybutynin
Mezlocillin

Biological Half Life

The plasma elimination half-life is about 2 hours. In the elderly, the elimination half-life is prolonged up to 5 hours.

Use Classification

Human drugs -> Urologicals -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

BRITISH PATENT 940,540 (1963 TO MEAD JOHNSON). /CHLORIDE/

Dates

Modify: 2023-09-13
1: Maldonado-Alcaraz E, Moreno-Palacios J, López-Sámano VA, Landa-Salas C,
Torres-Mercado LO, GarcíaCruz C. [Tamsulosin, oxybutynin or their combination in
the treatment of ureteral stent-related symptoms]. Rev Med Inst Mex Seguro Soc.
2017 Sep-Oct;55(5):568-574. Spanish. PubMed PMID: 29193937.


2: Vozmediano-Chicharro R, Blasco Hernández P, Madurga-Patuel B. [Tolerability,
persistence and satisfaction. Retrospective cohort study in patients with
overactive bladder syndrome treated with transdermal Oxybutynin under Standard
ClinicAl pRactice. OSCAR Study.]. Arch Esp Urol. 2017 Jul;70(6):561-569. Spanish.
PubMed PMID: 28678009.


3: Artzi O, Loizides C, Zur E, Sprecher E. Topical Oxybutynin 10% Gel for the
Treatment of Primary Focal Hyperhidrosis: A Randomized Double-blind
Placebo-controlled Split Area Study. Acta Derm Venereol. 2017 Oct
2;97(9):1120-1124. doi: 10.2340/00015555-2731. PubMed PMID: 28654131.


4: Aprile S, Canavesi R, Matucci R, Bellucci C, Del Grosso E, Grosa G. New
insights in the metabolism of oxybutynin: evidence of N-oxidation of
propargylamine moiety and rearrangement to enaminoketone. Xenobiotica. 2017 Jul
6:1-10. doi: 10.1080/00498254.2017.1342288. [Epub ahead of print] PubMed PMID:
28608746.


5: Delort S, Marchi E, Corrêa MA. Oxybutynin as an alternative treatment for
hyperhidrosis. An Bras Dermatol. 2017 Mar-Apr;92(2):217-220. doi:
10.1590/abd1806-4841.201755126. Review. PubMed PMID: 28538882; PubMed Central
PMCID: PMC5429108.


6: Tekin B, Karadag AS, Koska MC. Oral oxybutynin for multiple eccrine
hidrocystomas. J Am Acad Dermatol. 2017 Jun;76(6):e203-e204. doi:
10.1016/j.jaad.2017.01.024. PubMed PMID: 28522061.


7: Lembrança L, Wolosker N, de Campos JRM, Kauffman P, Teivelis MP, Puech-Leão P.
Videothoracoscopic Sympathectomy Results after Oxybutynin Chloride Treatment
Failure. Ann Vasc Surg. 2017 Aug;43:283-287. doi: 10.1016/j.avsg.2017.01.018.
Epub 2017 May 3. PubMed PMID: 28478174.


8: Toledo-Pastrana T, Márquez-Enríquez J, Millán-Cayetano JF. Oral Oxybutynin for
Local and Multifocal Hyperhidrosis: A Multicenter Study. Actas Dermosifiliogr.
2017 Jul - Aug;108(6):597-599. doi: 10.1016/j.ad.2016.11.013. Epub 2017 Apr 5.
English, Spanish. PubMed PMID: 28388990.


9: Borch L, Hagstroem S, Kamperis K, Siggaard CV, Rittig S. Transcutaneous
Electrical Nerve Stimulation Combined with Oxybutynin is Superior to Monotherapy
in Children with Urge Incontinence: A Randomized, Placebo Controlled Study. J
Urol. 2017 Mar 19. pii: S0022-5347(17)40343-0. doi: 10.1016/j.juro.2017.03.117.
[Epub ahead of print] PubMed PMID: 28327453.


10: Pariser DM, Krishnaraja J, Tremblay TM, Rubison RM, Love TW, McGraw BF.
Randomized, Placebo- and Active-Controlled Crossover Study of the Safety and
Efficacy of THVD-102, a Fixed-dose Combination of Oxybutynin and Pilocarpine, in
Subjects With Primary Focal Hyperhidrosis. J Drugs Dermatol. 2017 Feb
1;16(2):127-132. PubMed PMID: 28300854.

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